molecular formula C24H18N4O4 B1170681 DDHDUFPKWXCNRQ-UHFFFAOYSA-N

DDHDUFPKWXCNRQ-UHFFFAOYSA-N

Cat. No.: B1170681
M. Wt: 426.432
InChI Key: DDHDUFPKWXCNRQ-UHFFFAOYSA-N
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Description

However, based on structural analogs and synthetic methodologies in the literature, it likely belongs to a class of heterocyclic compounds featuring thiazolidinone and quinazolinone moieties.

Properties

Molecular Formula

C24H18N4O4

Molecular Weight

426.432

InChI

InChI=1S/C24H18N4O4/c1-29-18-8-12(9-19(30-2)22(18)31-3)16-10-14-13-6-4-5-7-17(13)32-24-20(14)21(27-16)15(11-25)23(26)28-24/h4-10H,1-3H3,(H2,26,28)

InChI Key

DDHDUFPKWXCNRQ-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC3=C(C(=NC4=C3C(=C2)C5=CC=CC=C5O4)N)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct data for DDHDUFPKWXCNRQ-UHFFFAOYSA-N is unavailable, the following comparison is based on structurally related compounds from the evidence:

Table 1: Structural and Functional Comparison

Compound ID/InChIKey Core Structure Key Functional Groups Molecular Weight (g/mol) Biological Activity Source
6m () Thiazolidinone-quinazolinone hybrid Benzo[d][1,3]dioxole, thioacetamide ~550 (estimated) Antimicrobial, enzyme inhibition Hindawi 2019
6n () Thiazolidinone-quinazolinone hybrid 4-Hydroxy-3-methoxybenzylidene, thioacetamide ~540 (estimated) Antioxidant, cytotoxic Hindawi 2019
6o () Thiazolidinone-quinazolinone hybrid Phenylallylidene, thioacetamide ~560 (estimated) Antiproliferative Hindawi 2019
HVXHWBMLTSDYGK-UHFFFAOYSA-N () Trifluoromethylpyridine derivative Trifluoromethyl, pyridine, amine 212.60 Kinase inhibition, drug discovery PubChem 2024

Key Observations:

Structural Complexity : Compounds like 6m , 6n , and 6o exhibit higher molecular weights (>500 g/mol) due to fused heterocyclic systems, whereas HVXHWBMLTSDYGK is smaller (212.60 g/mol) with a simpler pyridine backbone .

Functional Groups: Thiazolidinone derivatives (6m, 6n, 6o) feature sulfur-containing groups (thioacetamide) and aromatic substituents linked to antimicrobial activity. Trifluoromethylpyridine derivatives (HVXHWBMLTSDYGK) leverage fluorine atoms for enhanced metabolic stability and target binding .

Biological Activity: Thiazolidinone-quinazolinone hybrids show broad-spectrum activity against microbial pathogens and cancer cells . Trifluoromethylpyridines are optimized for kinase inhibition and central nervous system (CNS) permeability .

Physicochemical and Pharmacokinetic Profiles

Table 2: Comparative Physicochemical Properties

Property 6m (Estimated) HVXHWBMLTSDYGK ()
LogP (Lipophilicity) ~3.5 1.8
Topological Polar Surface Area (Ų) ~120 36.3
Hydrogen Bond Donors 3 1
Hydrogen Bond Acceptors 8 4
Rotatable Bonds 6 3
  • Lipophilicity: Thiazolidinone derivatives (6m) are more lipophilic (LogP ~3.5), favoring membrane penetration, while HVXHWBMLTSDYGK (LogP 1.8) may exhibit better aqueous solubility .
  • Drug-Likeness: HVXHWBMLTSDYGK adheres more closely to Lipinski’s Rule of Five (molecular weight <500, H-bond donors ≤5, acceptors ≤10) compared to bulkier thiazolidinone hybrids .

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